Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH
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Overview
Description
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected alanine with a guanidino reagent, such as 1H-pyrazole-1-carboxamidine.
Protection of the Guanidino Group: The guanidino group is then protected using the Mtr group. This is done by reacting the guanidino-alanine derivative with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Mtr protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Mtr group is removed using trifluoroacetic acid (TFA).
Coupling: Common reagents include carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Contributes to the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of biopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Mtr-protected guanidino group allows for selective deprotection and subsequent reactions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the peptide sequence it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Ala-OH: Lacks the guanidino group, making it less versatile in certain applications.
Fmoc-D-(Guanidino)-Ala-OH: Similar but without the Mtr protection, leading to different reactivity and stability.
Boc-D-(3,(Mtr)Guanidino)-Ala-OH: Uses a different protecting group (Boc) instead of Fmoc, affecting the deprotection conditions and overall synthesis strategy.
Uniqueness
Fmoc-D-(3,(Mtr)Guanidino)-Ala-OH is unique due to its dual protection strategy, which provides greater control over the synthesis process and allows for the creation of more complex and functional peptides.
Properties
Molecular Formula |
C29H32N4O7S |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2R)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m1/s1 |
InChI Key |
ITPWVEUAGFUBDN-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origin of Product |
United States |
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